molecular formula C18H29NO4 B11171867 3,4,5-triethoxy-N-pentylbenzamide

3,4,5-triethoxy-N-pentylbenzamide

Cat. No.: B11171867
M. Wt: 323.4 g/mol
InChI Key: XPJULIWKUBVMNQ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-pentylbenzamide is an organic compound with the molecular formula C18H29NO4 It is a derivative of benzamide, characterized by the presence of three ethoxy groups attached to the benzene ring and a pentyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-pentylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-triethoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is converted to an amide group by reacting it with pentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps for the recovery and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: 3,4,5-triethoxybenzoic acid derivatives.

    Reduction: 3,4,5-triethoxy-N-pentylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-pentylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The ethoxy groups and the amide functionality can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-pentylbenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.

    3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups and no pentyl group.

Uniqueness

3,4,5-triethoxy-N-pentylbenzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The pentyl group attached to the amide nitrogen also adds to its uniqueness, potentially affecting its solubility and interaction with biological targets.

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-pentylbenzamide

InChI

InChI=1S/C18H29NO4/c1-5-9-10-11-19-18(20)14-12-15(21-6-2)17(23-8-4)16(13-14)22-7-3/h12-13H,5-11H2,1-4H3,(H,19,20)

InChI Key

XPJULIWKUBVMNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC

Origin of Product

United States

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